
Beta-alanina hidroiodada
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-alanine hydroiodide: It is a white to almost white powder or crystal that is highly soluble in water . This compound is primarily used in research and industrial applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential role in neurotransmission and metabolic pathways.
- Studied for its effects on muscle metabolism and performance enhancement .
Medicine
- Explored for its potential therapeutic applications in treating metabolic disorders.
- Used in the development of diagnostic reagents and pharmaceuticals .
Industry
- Utilized in the production of electronic chemicals and materials.
- Applied in the manufacturing of perovskite solar cells and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Synthesis: beta-Alanine Hydroiodide can be synthesized by reacting beta-Alanine with hydroiodic acid under controlled conditions.
Industrial Production: In industrial settings, the synthesis of beta-Alanine Hydroiodide involves the use of high-purity reagents and controlled reaction environments to ensure the low water content of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: beta-Alanine Hydroiodide can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form beta-Alanine and iodide ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized beta-Alanine derivatives.
Reduction: beta-Alanine and iodide ions.
Substitution: Various beta-Alanine derivatives with different functional groups.
Mecanismo De Acción
Molecular Targets and Pathways
- beta-Alanine Hydroiodide acts by interacting with various molecular targets, including enzymes and receptors.
- It is known to influence the synthesis of carnosine, a dipeptide with antioxidant properties, by providing beta-Alanine as a substrate.
- The compound may also affect neurotransmitter systems by acting as a false transmitter, replacing gamma-aminobutyric acid in certain pathways .
Comparación Con Compuestos Similares
Similar Compounds
beta-Alanine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.
beta-Alanine Nitrate: Contains a nitrate ion and exhibits different reactivity and applications.
beta-Alanine Sulfate: Contains a sulfate ion and is used in different industrial applications.
Uniqueness
- beta-Alanine Hydroiodide is unique due to its low water content, which enhances its stability and reactivity in various applications.
- The presence of the iodide ion imparts distinct chemical properties, making it suitable for specific research and industrial uses .
Propiedades
IUPAC Name |
3-aminopropanoic acid;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKAQFUGWUAPJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096495-59-7 |
Source


|
| Record name | beta-Alanine Hydroiodide (Low water content) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
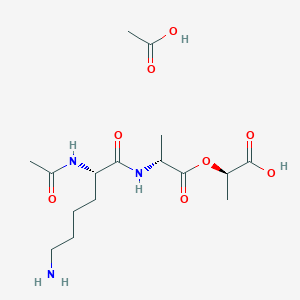
![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)
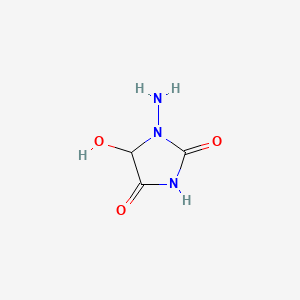
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)



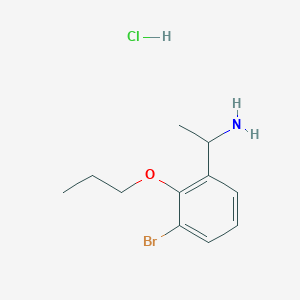
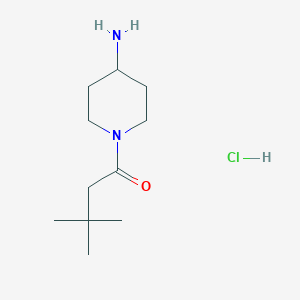


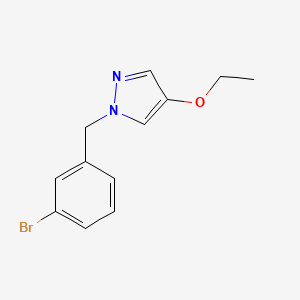
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
